

Technical Guide: Solubility Profile of Empagliflozin-d4

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Compound of Interest

Compound Name: *Empagliflozin-d4*

Cat. No.: *B15133737*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of **Empagliflozin-d4** in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of workflows and chemical principles.

Introduction to Empagliflozin-d4

Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), used in the management of type 2 diabetes.[1][2][3] **Empagliflozin-d4** is the deuterium-labeled version of Empagliflozin, containing four deuterium atoms.[4] It is primarily utilized as an internal standard for the quantification of Empagliflozin in biological samples using mass spectrometry-based methods like GC- or LC-MS.[4] Understanding the solubility of **Empagliflozin-d4** is critical for preparing accurate stock solutions and ensuring reliable results in analytical and preclinical studies. The physicochemical properties, and therefore the solubility, of **Empagliflozin-d4** are considered to be nearly identical to those of the unlabeled parent compound.

Solubility Data

The solubility of Empagliflozin and its deuterated analog, **Empagliflozin-d4**, has been reported in several common laboratory solvents. While specific quantitative data for **Empagliflozin-d4** is limited, the data for unlabeled Empagliflozin serves as a reliable proxy. The following table summarizes the available data.

Compound	Solvent	Solubility	Remarks	Source
Empagliflozin-d4	Dimethyl Sulfoxide (DMSO)	50 mg/mL (109.91 mM)	Requires sonication. Hygroscopic DMSO can impact solubility.	
Empagliflozin-d4	Methanol	Soluble	Quantitative value not specified.	
Empagliflozin	Dimethyl Sulfoxide (DMSO)	~30 mg/mL	-	
Empagliflozin	Dimethyl Sulfoxide (DMSO)	90 mg/mL (199.59 mM)	Use fresh DMSO as it is moisture-absorbent.	
Empagliflozin	Dimethyl Sulfoxide (DMSO)	≥20.75 mg/mL	-	
Empagliflozin	Ethanol	~30 mg/mL	-	
Empagliflozin	Ethanol	8 mg/mL	Described as "very slightly soluble".	
Empagliflozin	Ethanol	≥7.06 mg/mL	Requires sonication.	
Empagliflozin	Dimethyl formamide (DMF)	~30 mg/mL	-	
Empagliflozin	Methanol	33.5 mg/mL	Described as "sparingly soluble".	

Empagliflozin	Acetonitrile	2.6 mg/L	Described as "slightly soluble".
Empagliflozin	Water	Insoluble	-
Empagliflozin	Toluene	Practically Insoluble (<0.001 mg/mL)	-

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a standardized procedure for achieving and measuring a saturated solution.

Objective: To determine the equilibrium solubility of **Empagliflozin-d4** in a selected solvent at a controlled temperature.

Materials:

- **Empagliflozin-d4** (crystalline solid)
- Selected solvent (e.g., DMSO, Methanol, Ethanol)
- Sealed glass vials or flasks
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Chemically inert syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Empagliflozin-d4** to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid phase.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically between 24 to 72 hours. The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
- Phase Separation:
 - Once equilibrium is achieved, stop the agitation and allow the suspension to settle.
 - Separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter. The filter must not absorb the solute.
- Quantification:
 - Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
 - Determine the concentration of **Empagliflozin-d4** in the diluted filtrate using a validated analytical method, most commonly HPLC.
 - A calibration curve must be generated using standard solutions of **Empagliflozin-d4** at known concentrations to ensure accurate quantification.
- Data Reporting:

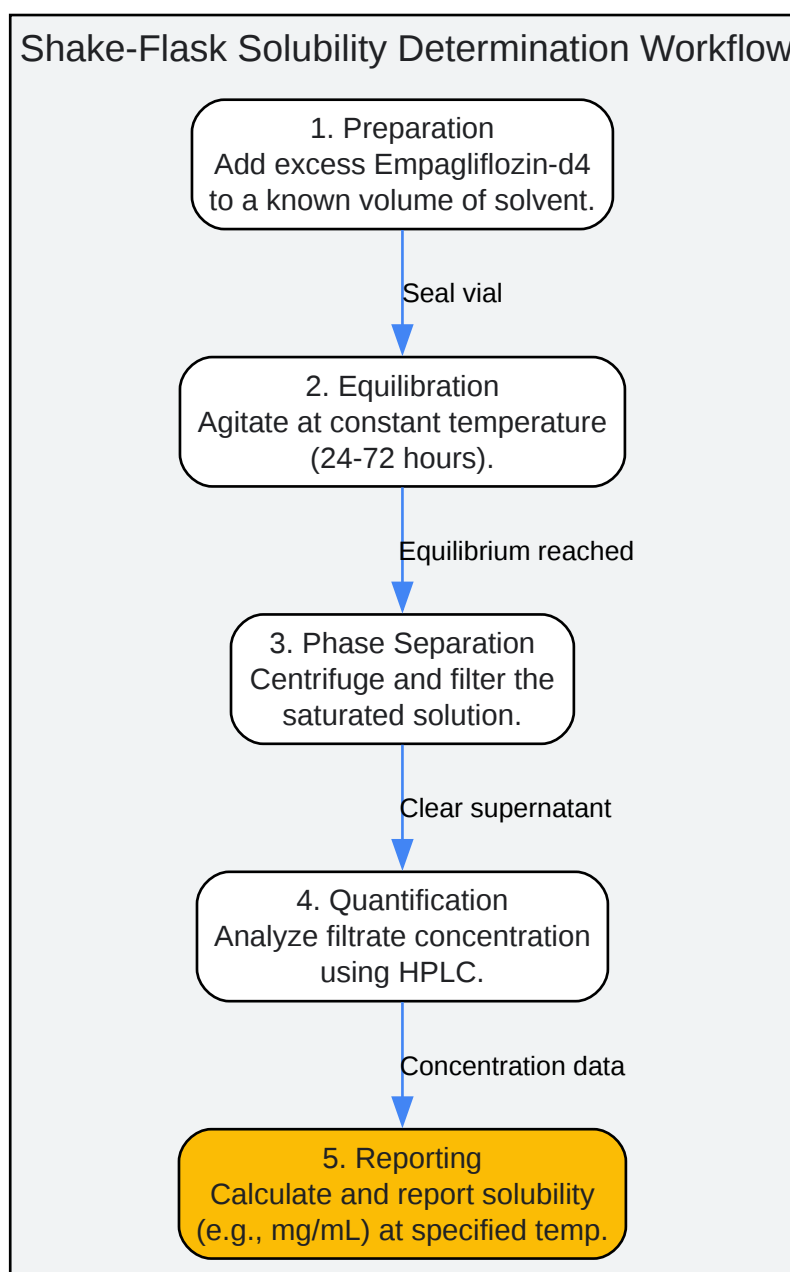
- Calculate the original concentration in the saturated solution, accounting for any dilutions.
- Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

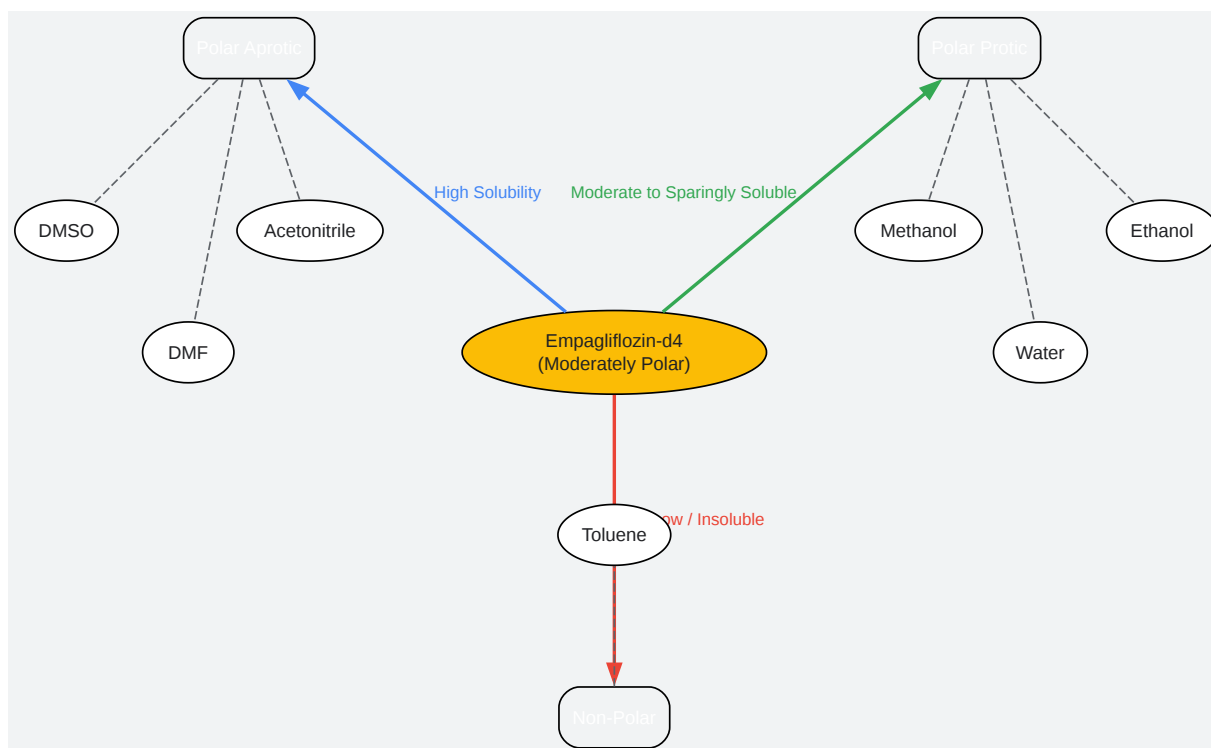
Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

Shake-Flask Solubility Determination Workflow





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